[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a phenylethanoid glycoside, a type of compound known for its diverse biological activities. It is isolated from various plant species, including Paraboea glutinosa and Lippia multiflora . This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonuomioside involves multiple steps, typically starting from naturally occurring phenolic compounds. The process includes glycosylation reactions where glucose and other sugar moieties are attached to the phenolic core. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the correct attachment of sugar units .
Industrial Production Methods
Industrial production of isonuomioside is generally achieved through extraction from plant sources. The plants are subjected to solvent extraction, followed by purification using techniques such as column chromatography and high-performance liquid chromatography (HPLC). These methods ensure the isolation of high-purity isonuomioside for further use .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert isonuomioside into its corresponding alcohols.
Substitution: This involves the replacement of functional groups within the molecule, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of isonuomioside, such as its oxidized, reduced, and substituted forms. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects through multiple pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Neuroprotection: It inhibits apoptosis, oxidative stress, and autophagy via the NMDAR2B/CamK II/PKG pathway, thereby protecting neurons from damage.
Anti-inflammatory: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is often compared with other phenylethanoid glycosides such as:
Nuomioside A: Similar in structure but differs in the sugar moieties attached.
Caleolarioside B: Another phenylethanoid glycoside with distinct biological activities
Uniqueness
This compound stands out due to its potent antioxidant and neuroprotective properties, which are more pronounced compared to its analogs .
Similar Compounds
- Nuomioside A
- Caleolarioside B
- Verbascoside
- Isoverbascoside
- Luteolin-7-O-glucuronide
Properties
CAS No. |
135463-05-7 |
---|---|
Molecular Formula |
C28H34O15 |
Molecular Weight |
610.565 |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O15/c29-12-28(38)13-41-27(25(28)37)43-24-22(35)20(11-40-21(34)6-3-14-1-4-16(30)18(32)9-14)42-26(23(24)36)39-8-7-15-2-5-17(31)19(33)10-15/h1-6,9-10,20,22-27,29-33,35-38H,7-8,11-13H2/b6-3+/t20-,22-,23-,24+,25+,26-,27+,28-/m1/s1 |
InChI Key |
OOPUVWVBNHOINK-LVQQTFPTSA-N |
SMILES |
C1C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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